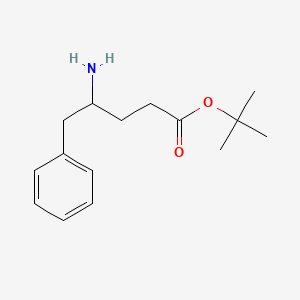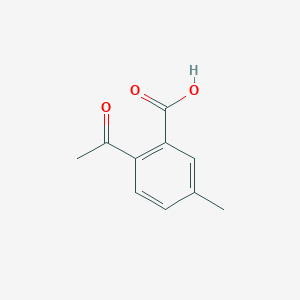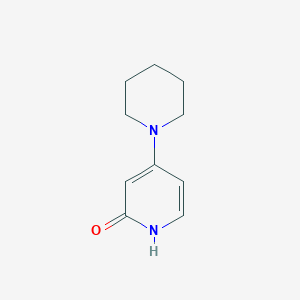
4-(piperidin-1-yl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperidin-1-yl)-1,2-dihydropyridin-2-one, also known as 1,2-dihydropyridin-4-one (DHP-1), is a highly versatile and useful chemical compound that has been used in a variety of scientific and industrial applications. It is an important building block in the synthesis of a wide range of organic compounds and pharmaceuticals. DHP-1 has also been studied for its potential therapeutic uses, including its ability to modulate the activity of several enzymes and receptors.
作用機序
The mechanism of action of DHP-1 is not fully understood. However, it is believed that DHP-1 acts as an agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and other cognitive functions. Additionally, DHP-1 has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of DHP-1 are not fully understood. However, it has been shown to modulate the activity of several enzymes and receptors, including the serotonin 5-HT1A receptor and the enzyme acetylcholinesterase. Additionally, DHP-1 has been shown to have an anxiolytic effect in animal studies, suggesting that it may have potential therapeutic uses in the treatment of anxiety and other mood disorders.
実験室実験の利点と制限
DHP-1 has several advantages for use in laboratory experiments. It is a highly versatile compound that can be synthesized via a variety of methods, and it has been used as a building block in the synthesis of a variety of organic compounds and pharmaceuticals. Additionally, DHP-1 has been studied for its potential therapeutic uses, including its ability to modulate the activity of several enzymes and receptors.
However, there are also some limitations to using DHP-1 in laboratory experiments. It is a highly reactive compound, and its activity can be affected by changes in pH, temperature, and other environmental factors. Additionally, DHP-1 can be toxic to humans and animals, and it must be handled with caution.
将来の方向性
The potential therapeutic uses of DHP-1 remain largely unexplored. Future research should focus on further elucidating the mechanism of action of DHP-1 and exploring its potential therapeutic uses, including its ability to modulate the activity of enzymes and receptors. Additionally, further research should be done to identify novel synthetic methods for the production of DHP-1 and to identify new applications for this versatile compound. Finally, further research should be done to evaluate the safety and efficacy of DHP-1 in humans and animals.
合成法
DHP-1 can be synthesized via a variety of methods, including the reaction of piperidine with ethyl acetoacetate, the condensation of piperidine and ethyl acetoacetate with an acid catalyst, and the reaction of ethyl acetoacetate with piperidine in the presence of a base catalyst. In addition, DHP-1 can also be synthesized via the reaction of ethyl acetoacetate and piperidine in the presence of a Lewis acid.
科学的研究の応用
DHP-1 is a versatile compound with a wide range of applications in scientific research. It has been used as a building block in the synthesis of a variety of organic compounds, including drugs and other pharmaceuticals. In addition, DHP-1 has been studied for its potential therapeutic uses, including its ability to modulate the activity of several enzymes and receptors. For example, DHP-1 has been shown to act as an agonist of the serotonin 5-HT1A receptor and to inhibit the activity of the enzyme acetylcholinesterase.
特性
IUPAC Name |
4-piperidin-1-yl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-8-9(4-5-11-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZQVYKRGZALPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

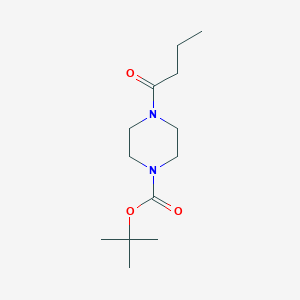
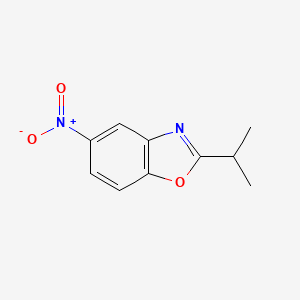
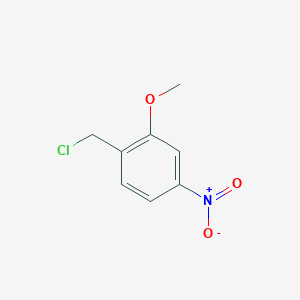

![4-[(4-ethynylphenyl)methyl]morpholine](/img/structure/B6614694.png)
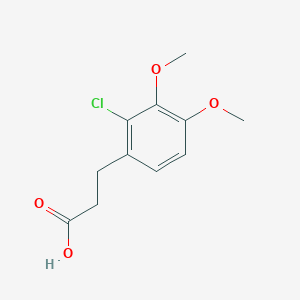
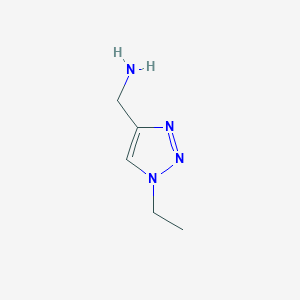
![2-{[(4-bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6614722.png)
![tert-butyl({[4-(chloromethyl)phenyl]methoxy})dimethylsilane](/img/structure/B6614732.png)


![tert-butyl 4-[4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]piperazine-1-carboxylate](/img/structure/B6614753.png)
